Bis(benzoylmethyl) sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

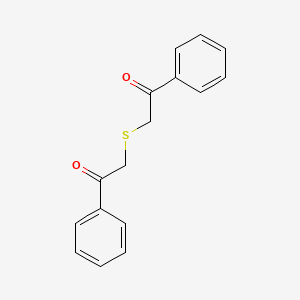

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenacylsulfanyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSKVFSCEMNSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290389 | |

| Record name | Bis(benzoylmethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-80-5 | |

| Record name | 2461-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(benzoylmethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzoylmethyl) sulfide, with the Chemical Abstracts Service (CAS) number 2461-80-5, is a symmetrical sulfide bearing two benzoylmethyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The document focuses on its roles as a crosslinking agent, a photoinitiator, and its potential in organic synthesis, while also touching upon the broader context of the biological activities of related sulfur-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2461-80-5 |

| Molecular Formula | C₁₆H₁₄O₂S |

| Molecular Weight | 270.35 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 77-79 °C |

| Boiling Point | 457.9 °C (predicted) |

| Density | 1.23 g/cm³ (predicted) |

| Flash Point | 230.7 °C (predicted) |

| Solubility | Insoluble in water, soluble in many organic solvents |

Synonyms: 2,2'-Thiobis(1-phenylethanone), Diphenacyl sulfide, α,α'-Thiobisacetophenone

Synthesis

A reliable method for the synthesis of this compound involves the reaction of a phenacyl halide, such as 2-bromoacetophenone, with a sulfur source like sodium sulfide.

Experimental Protocol: Synthesis from 2-Bromoacetophenone and Sodium Sulfide

Materials:

-

2-Bromoacetophenone

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (2.0 equivalents) in ethanol.

-

Addition of Sodium Sulfide: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.0 equivalent) in water. Add this aqueous solution dropwise to the stirred ethanolic solution of 2-bromoacetophenone at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Logical Workflow for Synthesis:

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are as follows:

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.3 ppm (s, 4H, -CH₂-), δ ~7.4-8.0 ppm (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~38 ppm (-CH₂-), δ ~128-134 ppm (Ar-C), δ ~194 ppm (C=O) |

| FTIR (KBr) | ~1680 cm⁻¹ (C=O stretching), ~3060 cm⁻¹ (Ar-C-H stretching), ~1450, 1590 cm⁻¹ (C=C aromatic stretching) |

| Mass Spec (EI) | m/z 270 (M⁺), fragments corresponding to the loss of benzoyl and phenacyl groups. |

Applications

Crosslinking Agent

This compound can act as a crosslinking agent for polymers, particularly for resins that cure via mechanisms involving active methylene groups. The two α-hydrogens adjacent to the carbonyl groups are acidic and can participate in condensation reactions.

Proposed Crosslinking Mechanism with Epoxy Resins: In the presence of a suitable catalyst, the enolate of this compound can be formed, which can then react with the epoxide rings of the resin, leading to the formation of a crosslinked polymer network.

Photoinitiator

Upon exposure to ultraviolet (UV) light, this compound can undergo photocleavage to generate free radicals. These radicals can then initiate the polymerization of vinyl monomers, such as acrylates and methacrylates. The benzoylmethyl radical is a key species in initiating the polymerization process.

Experimental Workflow for Photopolymerization:

Potential in Drug Development

While there is no direct evidence of the biological activity of this compound in the current literature, the broader class of sulfur-containing organic compounds has shown significant promise in medicinal chemistry. Many organosulfur compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the sulfide linkage and the benzoyl groups in this compound makes it a candidate for future investigation in drug discovery.

Hypothetical Signaling Pathway Interaction: Given the reactivity of similar sulfur-containing compounds, one could hypothesize that this compound might interact with cellular signaling pathways involving reactive oxygen species (ROS) or enzymes with critical cysteine residues in their active sites. Further research is required to explore these possibilities.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a versatile chemical with established applications as a crosslinking agent and photoinitiator. Its synthesis is straightforward, and its properties are well-characterized. While its biological activity remains unexplored, the broader context of sulfur-containing compounds in drug discovery suggests that it may be a molecule of interest for future research. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their respective fields.

An In-depth Technical Guide to the Synthesis of a,a'-Thiobisacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for a,a'-thiobisacetophenone, a valuable intermediate in organic synthesis. The document details the prevalent synthetic route involving the nucleophilic substitution of α-haloacetophenones with a sulfide source. A thorough experimental protocol, including reagent quantities, reaction conditions, and purification methods, is presented to ensure reproducibility. Quantitative data, including reaction yield, is summarized for clarity. Additionally, this guide explores a potential alternative synthesis route and provides a visual representation of the primary synthesis pathway to aid in understanding.

Introduction

a,a'-Thiobisacetophenone, also known as 2,2'-thiobis(1-phenylethanone) or bis(phenacyl) sulfide, is a symmetrical thioether with significant applications as a building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of two carbonyl groups and a central sulfur atom imparts unique reactivity to the molecule, making it a versatile precursor for further chemical transformations. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and quantitative data for researchers in organic chemistry and drug development.

Primary Synthesis Pathway: Nucleophilic Substitution

The most widely employed and efficient method for the synthesis of a,a'-thiobisacetophenone is the nucleophilic substitution reaction between two equivalents of an α-haloacetophenone and a sulfide salt. The most common starting material is 2-bromoacetophenone (phenacyl bromide), which reacts with a sulfide source, typically sodium sulfide, to yield the desired thioether.

The reaction proceeds via a standard SN2 mechanism where the sulfide anion acts as the nucleophile, displacing the halide from the α-carbon of two acetophenone molecules to form the central thioether linkage.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of a,a'-thiobisacetophenone from 2-bromoacetophenone and sodium sulfide nonahydrate.

Materials:

-

2-Bromoacetophenone (phenacyl bromide)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Apparatus for vacuum filtration (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

To this solution, add a solution of 2-bromoacetophenone (2 equivalents) dissolved in ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure a,a'-thiobisacetophenone.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of a,a'-thiobisacetophenone via the nucleophilic substitution pathway.

| Parameter | Value |

| Reactants | 2-Bromoacetophenone, Sodium sulfide nonahydrate |

| Molar Ratio (2-Bromoacetophenone:Na₂S·9H₂O) | 2:1 |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Yield | High (Specific yield is dependent on reaction scale and purification efficiency) |

Potential Alternative Synthesis Pathway: Modified Willgerodt-Kindler Reaction

While the nucleophilic substitution method is the most direct approach, research into the Willgerodt-Kindler reaction of ω-haloacetophenone derivatives suggests a potential alternative route. A one-pot reaction of 2-bromo-1-phenylethanone with elemental sulfur and morpholine in N,N-dimethylformamide has been reported to yield a thioamide derivative in good yield (72%).[1]

Although this specific reaction produces a thioamide, it indicates that 2-bromoacetophenone can react with elemental sulfur under certain conditions. Further investigation and modification of the reaction conditions, such as the choice of amine and solvent, could potentially lead to the formation of the desired thioether, a,a'-thiobisacetophenone. This remains an area for further research and development.

Visualization of the Primary Synthesis Pathway

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of a,a'-thiobisacetophenone.

Caption: Synthesis of a,a'-Thiobisacetophenone via Nucleophilic Substitution.

Conclusion

This technical guide has detailed the primary and most effective synthesis pathway for a,a'-thiobisacetophenone, providing a robust experimental protocol and key quantitative data. The nucleophilic substitution of 2-bromoacetophenone with sodium sulfide remains the method of choice for its high efficiency and straightforward procedure. The exploration of a potential alternative route based on a modified Willgerodt-Kindler reaction opens avenues for further investigation and optimization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the practical and efficient preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenacyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenacyl sulfide, systematically known as 2,2'-Sulfanediylbis(1-phenylethan-1-one) and alternatively as α,α'-Thiodiacetophenone, is a symmetrical thioether bearing two phenacyl groups. Its chemical structure, featuring a central sulfur atom flanked by two carbonyl functionalities, makes it a subject of interest in organic synthesis and medicinal chemistry. The presence of reactive carbonyl and methylene groups, in conjunction with the thioether linkage, offers a platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of Diphenacyl sulfide, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

Diphenacyl sulfide is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 270.35 g/mol | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 434.5 °C at 760 mmHg | [1] |

| Density | 1.189 g/cm³ | [1] |

| Flash Point | 188.8 °C | [1] |

| Appearance | Solid | - |

| Solubility | Insoluble in water; expected to be soluble in polar organic solvents such as DMSO and DMF. | [2] |

Experimental Protocols

Synthesis of Diphenacyl Sulfide

The synthesis of Diphenacyl sulfide is typically achieved through a nucleophilic substitution reaction between two equivalents of a phenacyl halide, such as 2-bromo-1-phenylethanone (phenacyl bromide), and a sulfur source like sodium sulfide.[3]

Materials:

-

2-Bromo-1-phenylethanone (phenacyl bromide)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1 equivalent) in a minimal amount of deionized water.

-

To this solution, add a solution of 2-bromo-1-phenylethanone (2 equivalents) dissolved in ethanol.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold deionized water to precipitate the crude product.[4]

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Diphenacyl sulfide.[4]

Spectroscopic Data

Detailed experimental spectral data for Diphenacyl sulfide is not widely available in public databases. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four methylene protons (-CH₂-) adjacent to the sulfur atom and the carbonyl group. The aromatic protons of the two phenyl rings will likely appear as multiplets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum should exhibit a characteristic peak for the carbonyl carbon. Signals for the methylene carbons and the aromatic carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of Diphenacyl sulfide is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Diphenacyl sulfide (270.35 g/mol ).

Chemical Reactivity

The chemical reactivity of Diphenacyl sulfide is dictated by the presence of the thioether linkage and the two α-keto methylene groups.

-

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. The oxidation of Diphenacyl sulfide to 2,2'-Sulfonylbis(1-phenylethanone) can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid.[3][5]

-

Reactions at the α-Carbon: The methylene protons adjacent to the carbonyl groups are acidic and can be deprotonated by a suitable base, allowing for a variety of alpha-functionalization reactions.

Mandatory Visualizations

Synthesis of Diphenacyl Sulfide

Caption: Workflow for the synthesis of Diphenacyl sulfide.

Key Chemical Reactions of Diphenacyl Sulfide

Caption: Key chemical reactions involving Diphenacyl sulfide.

References

An In-depth Technical Guide to the Solubility of Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(benzoylmethyl) sulfide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles, and provides detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₄O₂S, is an organic compound that serves as an intermediate in various organic syntheses.[1][2] Its molecular structure, featuring two benzoyl groups and a central sulfide linkage, dictates its solubility behavior. Understanding its solubility is crucial for its synthesis, purification, handling, and application in further chemical reactions.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (two carbonyl groups) and non-polar (two phenyl rings and the sulfide group) characteristics. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large non-polar surface area of the two phenyl rings and the sulfide group is expected to dominate over the polarity of the two carbonyl groups, leading to poor solubility in water.[4][5] |

| Methanol/Ethanol | Polar Protic | Slightly Soluble to Soluble | These alcohols have both polar hydroxyl groups and non-polar alkyl chains. They are likely to dissolve this compound to a greater extent than water, particularly with heating. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the polar carbonyl groups of the solute. |

| Chloroform | Non-polar | Soluble | Chloroform is a good solvent for many organic compounds and is expected to dissolve this compound due to favorable interactions with the non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and non-polar functionalities.[6][7][8] |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | While the molecule has significant non-polar character, the presence of the polar carbonyl groups may limit its solubility in a purely non-polar solvent like hexane. |

Experimental Protocols for Solubility Determination

For precise applications, the qualitative predictions above should be confirmed by experimental determination. The following protocols outline standard laboratory procedures for assessing the solubility of a solid organic compound like this compound.

3.1. General Procedure for Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[3]

-

Observe the mixture. If the solid has completely dissolved, the compound is considered soluble.

-

If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, agitating after each addition.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.[3]

-

3.2. Procedure for Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of a precise solubility value (e.g., in g/100 mL or mg/mL).

-

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven or desiccator

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled bath at the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial using a vacuum oven or a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment for an unknown or poorly characterized compound like this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For critical applications, it is imperative to perform the experimental protocols described to obtain precise quantitative data under the specific conditions of your work.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | Organic Synthesis Intermediate [myskinrecipes.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

Spectroscopic Analysis of Bis(benzoylmethyl) sulfide: A Technical Guide

Introduction

Bis(benzoylmethyl) sulfide, also known as bis(phenacyl) sulfide, is a symmetrical α-keto sulfide. This class of organic compounds is of interest to researchers in synthetic chemistry and drug development due to the versatile reactivity of the keto and sulfide functional groups. Understanding the structural characteristics of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidation. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, outlines a general experimental protocol for acquiring such data, and presents a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Singlet (s) | 4H | -CH₂- |

| ~ 7.5 - 7.7 | Multiplet (m) | 6H | meta- & para- Ar-H |

| ~ 7.9 - 8.1 | Multiplet (m) | 4H | ortho- Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 40 | -CH₂- |

| ~ 128 | ortho- Ar-C |

| ~ 129 | meta- Ar-C |

| ~ 134 | para- Ar-C |

| ~ 137 | ipso- Ar-C |

| ~ 195 | C=O |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

For ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.

Caption: Logical workflow for NMR spectral analysis.

This guide provides a comprehensive overview for researchers and scientists working with this compound. While experimental data is not currently published, the predicted values and the detailed protocols herein offer a solid foundation for the spectroscopic characterization of this and related α-keto sulfides.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, also known as 2,2'-thiobis(1-phenylethanone), is a sulfur-containing organic compound with the chemical formula C₁₆H₁₄O₂S. Its structure features two benzoylmethyl groups linked by a sulfide bridge. This compound and its derivatives are of interest in organic synthesis and potentially in the development of novel therapeutic agents, owing to the presence of the reactive carbonyl and sulfide functionalities. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of key functional groups. This guide provides a comprehensive overview of the synthesis, IR spectroscopic analysis, and spectral data of this compound.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its spectroscopic properties.

Caption: Chemical structure of this compound.

Predicted Infrared (IR) Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| 3000-2850 | Weak | C-H Stretch | Aliphatic (CH₂) |

| ~1685 | Strong | C=O Stretch | Ketone (conjugated) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1360-1290 | Medium | C-C Stretch | |

| 1200-1000 | Medium | C-H in-plane bend | Aromatic Ring |

| 800-600 | Medium-Weak | C-S Stretch | Sulfide |

| 770-730 & 710-690 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the reaction of two equivalents of an α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethanone), with a sulfide source like sodium sulfide.

Materials:

-

Phenacyl bromide

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

To this solution, add a solution of phenacyl bromide dissolved in ethanol.

-

The molar ratio of phenacyl bromide to sodium sulfide should be approximately 2:1.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthesis workflow for this compound.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of the solid this compound can be obtained using the potassium bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

-

This compound (dried)

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place a small amount (1-2 mg) of the dried this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear uniform.

-

Transfer the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the this compound into the sample holder in the spectrometer's beam path.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with the predicted values.

-

Caption: Experimental workflow for FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by several key features:

-

Aromatic C-H Stretching: The presence of the two phenyl rings will give rise to absorption bands in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretching: The methylene (CH₂) groups adjacent to the sulfur atom will show weaker absorptions in the 3000-2850 cm⁻¹ range.

-

Carbonyl (C=O) Stretching: This will be one of the most intense and characteristic peaks in the spectrum. Due to conjugation with the phenyl ring, the C=O stretching vibration is expected to appear at a lower frequency than a simple aliphatic ketone, typically around 1685 cm⁻¹.

-

Aromatic C=C Stretching: The carbon-carbon double bond stretching vibrations within the benzene rings will produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-S Stretching: The carbon-sulfur bond stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its identification can sometimes be challenging due to overlapping with other absorptions.

-

Aromatic C-H Bending: Strong absorptions corresponding to the out-of-plane C-H bending of the monosubstituted benzene rings are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By following the detailed experimental protocols for synthesis and spectroscopic analysis provided in this guide, researchers and professionals in drug development can confidently prepare and characterize this compound. The predicted IR spectral data offers a valuable reference for the interpretation of experimental results, facilitating the confirmation of the compound's identity and purity. The combination of synthetic methodology and spectroscopic analysis detailed herein provides a solid foundation for further investigation and application of this compound in various scientific disciplines.

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthesis of Bis(benzoylmethyl) sulfide (CAS RN: 2461-80-5), a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document is intended for professionals in research and development who require detailed technical information for laboratory and scale-up operations.

Chemical and Physical Properties

This compound, also known as 2,2'-Thiobis(1-phenylethan-1-one) or Diphenacyl sulfide, is a symmetrical thioether. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 270.35 g/mol | [1] |

| CAS Number | 2461-80-5 | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 77 °C | LookChem |

| Boiling Point | 434.5 °C at 760 mmHg | LookChem |

| Flash Point | 188.8 °C | LookChem |

| Solubility | Insoluble in water; soluble in polar organic solvents such as DMSO, DMF, and acetone.[2] | [2] |

Safety and Handling

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008 and does not require hazard pictograms, signal words, or precautionary statements.[3] However, other suppliers suggest it may cause irritation to the skin, eyes, and respiratory tract.[4] A thorough risk assessment should be conducted before handling.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. If eye irritation persists, seek medical advice. |

| Ingestion | Rinse the mouth with water. Seek medical advice. |

Handling and Personal Protective Equipment (PPE)

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use in a well-ventilated area, preferably with local exhaust ventilation to prevent dust dispersion.[3]

-

Wash hands and face thoroughly after handling.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid formation of dust and aerosols.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator is recommended.

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols

A reliable and scalable two-step synthesis for this compound has been proposed, starting from the readily available 2-bromo-1-phenylethanone (phenacyl bromide).[2][3]

Synthesis of 2-bromo-1-phenylethanone (Phenacyl Bromide)

This precursor can be synthesized by the bromination of acetophenone.

-

Materials:

-

Acetophenone

-

Anhydrous ether or dry carbon tetrachloride

-

Anhydrous aluminum chloride

-

Bromine

-

Water

-

Petroleum ether

-

Methanol (for recrystallization, optional)

-

-

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone in anhydrous ether.[5]

-

Cool the solution in an ice bath and add a small amount of anhydrous aluminum chloride.[5]

-

Gradually add bromine from the separatory funnel with constant stirring. The bromine color should disappear rapidly.[5]

-

After the addition is complete, remove the ether and any dissolved hydrogen bromide under reduced pressure.[5]

-

The resulting solid phenacyl bromide can be purified by washing with a mixture of water and petroleum ether and then filtering.[5]

-

For higher purity, the crude product can be recrystallized from methanol.[5]

-

Synthesis of 2,2'-Thiobis(1-phenylethanone) (this compound)

This procedure involves a nucleophilic substitution reaction between phenacyl bromide and sodium sulfide.[3]

-

Materials:

-

2-bromo-1-phenylethanone (phenacyl bromide)

-

Sodium sulfide (Na₂S)

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

-

Procedure:

-

Dissolve sodium sulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate flask, dissolve two equivalents of 2-bromo-1-phenylethanone in the same solvent.

-

Slowly add the phenacyl bromide solution to the stirred sodium sulfide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Caption: Synthetic pathway for this compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.0 ppm), Methylene protons (singlet, ~4.0-4.5 ppm). The integration ratio would be approximately 10:4. |

| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~35-45 ppm). |

| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 270.35. Fragmentation patterns would likely show cleavage at the C-S and C-C bonds adjacent to the carbonyl groups. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of sulfur-containing compounds.[1] The presence of two reactive carbonyl groups and a central sulfide linkage allows for a variety of chemical transformations.

Its structural motif, an α-keto sulfide, is of interest in medicinal chemistry. The α-ketoamide moiety, a related functional group, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[6] While the specific biological activity of this compound is not extensively documented, its derivatives and related sulfur-containing compounds have shown promise in various therapeutic areas. For instance, some sulfide derivatives have been investigated for their potential as antidiabetic and antioxidant agents.[7]

The general workflow for utilizing such a compound in early-stage drug discovery is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a readily synthesizable organic intermediate with potential for further exploration in both synthetic and medicinal chemistry. While comprehensive safety and toxicological data are still limited, adherence to standard laboratory safety protocols should ensure its safe handling. The synthetic procedures outlined in this guide provide a solid foundation for its preparation and subsequent use in research and development endeavors. Further investigation into its biological activities and applications in materials science is warranted.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide for Researchers, Scientists, and Drug Development Professionals

Topic: Synonyms, Synthesis, and Properties of Bis(benzoylmethyl) sulfide in Chemical Literature

This technical guide provides a comprehensive overview of this compound, a versatile organic compound. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, synthesis, and physicochemical properties.

Nomenclature and Synonyms

This compound is known by several names in chemical literature and commercial databases. A comprehensive list of these synonyms is crucial for effective literature searches and material sourcing.

| Synonym | Source/Reference |

| 2,2'-Thiobis(1-phenylethanone) | IUPAC Name |

| Diphenacyl sulfide | Common Name[1] |

| α,α'-Thiobisacetophenone | Common Name[1] |

| Bis(2-phenyl-2-oxoethyl) sulfide | Systematic Name[1] |

| 2-(2-oxo-2-phenyl-ethyl)sulfanyl-1-phenyl-ethanone | Systematic Name[1] |

| 2-[(2-keto-2-phenyl-ethyl)thio]-1-phenyl-ethanone | Systematic Name[1] |

| CAS Number | 2461-80-5 [1] |

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. While detailed spectral data is not widely published in peer-reviewed literature, it is reported to be available from several chemical suppliers.

Table 2.1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂S | [1][2] |

| Molecular Weight | 270.35 g/mol | [1][2] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 434.5 °C at 760 mmHg | [1] |

| Density | 1.189 g/cm³ | [1] |

| Flash Point | 188.8 °C | [1] |

Table 2.2: Spectroscopic Data Availability

| Data Type | Status | Potential Source(s) |

| ¹H NMR | Data reported to be available | ChemicalBook, BLDpharm[3] |

| ¹³C NMR | Data reported to be available | ChemicalBook, BLDpharm[3] |

| IR Spectrum | Data reported to be available | ChemicalBook[4] |

| Mass Spectrum | Data reported to be available | ChemicalBook, BLDpharm[3] |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic substitution reaction between two equivalents of a phenacyl halide (e.g., 2-bromo-1-phenylethanone) and a sulfide source, such as sodium sulfide. This method is a key step in the synthesis of related sulfone compounds.

3.1. General Synthesis Protocol

This protocol is based on the established reaction for the formation of the thioether intermediate in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).

Reaction:

2 C₆H₅COCH₂Br + Na₂S → (C₆H₅COCH₂)₂S + 2 NaBr

Materials:

-

2-bromo-1-phenylethanone (phenacyl bromide)

-

Sodium sulfide (Na₂S) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide in a minimal amount of deionized water.

-

In a separate beaker, dissolve two equivalents of 2-bromo-1-phenylethanone in ethanol.

-

Slowly add the ethanolic solution of 2-bromo-1-phenylethanone to the aqueous sodium sulfide solution with stirring.

-

Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., by thin-layer chromatography), typically 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the crude product by pouring the reaction mixture into a beaker of cold deionized water.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Dry the crude product.

-

Purify the this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Diagram 1: Synthetic Workflow for this compound

References

- 1. 2461-80-5|2,2'-Thiobis(1-phenylethanone)|BLD Pharm [bldpharm.com]

- 2. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for Bis(benzoylmethyl) sulfide, a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the classical synthetic routes, quantitative data, and experimental protocols, offering valuable insights for modern researchers.

Introduction

This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is a symmetrical β-ketosulfide. The synthesis of such compounds has been a topic of interest for over a century, with early methods laying the groundwork for more advanced synthetic strategies. This guide focuses on the foundational synthesis, which remains a cornerstone of organic chemistry education and practice.

Core Synthesis Pathway: Nucleophilic Substitution

The most prominent and historically significant method for the synthesis of this compound is the reaction of a phenacyl halide with an inorganic sulfide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The general transformation can be represented as follows:

2 C6H5COCH2X + Na2S → (C6H5COCH2)2S + 2 NaX

Where X is a halogen, typically chlorine or bromine.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from historical literature for the synthesis of this compound.

| Reference | Starting Material | Sulfide Source | Solvent | Yield (%) | Melting Point (°C) |

| Fromm & Palma (1906) | Phenacyl chloride | Sodium sulfide | Alcohol | Not specified | 76 |

| Bell et al. (1927) | Phenacyl bromide | Sodium sulfide | Alcohol | 80 | 76 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the historical literature.

Synthesis of this compound from Phenacyl Halide and Sodium Sulfide

This protocol is a composite of the methods described by Fromm and Palma (1906) and Bell et al. (1927).

Materials:

-

Phenacyl bromide (2-bromoacetophenone) or Phenacyl chloride (2-chloroacetophenone)

-

Sodium sulfide (Na₂S)

-

Ethanol (95%)

-

Water

-

Diethyl ether

Procedure:

-

Preparation of Sodium Sulfide Solution: A solution of sodium sulfide is prepared by dissolving the required amount in water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenacyl bromide (2 equivalents) in ethanol.

-

Addition of Sulfide: To the ethanolic solution of phenacyl bromide, add the aqueous solution of sodium sulfide (1 equivalent) dropwise with constant stirring.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated from the organic layer to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to afford colorless crystals.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key aspects of the historical synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound.

Caption: A simplified workflow of the experimental procedure.

Conclusion

The synthesis of this compound via the reaction of phenacyl halides with sodium sulfide represents a classic and efficient method that has been established for over a century. While modern synthetic chemistry offers a plethora of new reagents and techniques, understanding these historical methods provides a fundamental basis for the development of novel synthetic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

Methodological & Application

Application Notes and Protocols: Bis(benzoylmethyl) Sulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(benzoylmethyl) sulfide as a key intermediate in organic synthesis, with a focus on the preparation of substituted thiophenes. Detailed experimental protocols and reaction parameters are provided to facilitate its application in research and development.

Introduction

This compound, also known as bis(phenacyl) sulfide, is a sulfur-containing organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic systems. Its structure, which incorporates a 1,4-dicarbonyl motif analogue, makes it a suitable precursor for the construction of five-membered rings, most notably substituted thiophenes. The application of this compound is particularly relevant in the synthesis of 2,5-diphenylthiophene, a key structural element in various functional materials and pharmaceutical compounds.

Application: Synthesis of 2,5-Diphenylthiophene via Paal-Knorr Thiophene Synthesis

The primary application of this compound as an intermediate is in the Paal-Knorr thiophene synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring.[1][2][3] While this compound is not a traditional 1,4-dicarbonyl compound, it can be effectively converted to 2,5-diphenylthiophene in the presence of a strong sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). The reaction proceeds through the thionation of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic thiophene ring.

A closely related and well-documented procedure is the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione, which serves as a reliable model for the reaction with this compound.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate this compound

This protocol outlines the synthesis of this compound from the readily available starting material, phenacyl bromide.

Reaction:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Phenacyl bromide | 199.05 | 10.0 g | 0.050 |

| Sodium sulfide (anhydrous) | 78.04 | 2.0 g | 0.025 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.025 mol) of anhydrous sodium sulfide in 100 mL of ethanol.

-

Gently heat the mixture to achieve complete dissolution.

-

In a separate beaker, dissolve 10.0 g (0.050 mol) of phenacyl bromide in a minimal amount of warm ethanol.

-

Add the phenacyl bromide solution dropwise to the stirred sodium sulfide solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: The yield is typically in the range of 80-90%.

Protocol 2: Synthesis of 2,5-Diphenylthiophene from this compound

This protocol describes the cyclization of this compound to 2,5-diphenylthiophene using phosphorus pentasulfide.

Reaction:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| This compound | 270.35 | 5.0 g | 0.0185 |

| Phosphorus pentasulfide (P₄S₁₀) | 444.55 | 2.5 g | 0.0056 |

| Toluene (anhydrous) | 92.14 | 50 mL | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic hydrogen sulfide (H₂S) gas.[3]

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (0.0185 mol) of this compound and 50 mL of anhydrous toluene.

-

Carefully add 2.5 g (0.0056 mol) of phosphorus pentasulfide to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution to neutralize any remaining acidic species and decompose excess P₄S₁₀.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,5-diphenylthiophene by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Quantitative Data Summary:

| Starting Material | Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | P₄S₁₀ | 2,5-Diphenylthiophene | 2-4 | Reflux (Toluene) | 70-85 (estimated) |

| 1,4-Diphenyl-1,4-butanedione | P₄S₁₀ | 2,5-Diphenylthiophene | 1-3 | Reflux (Toluene) | ~90 |

Note: The yield for the reaction starting from this compound is an estimation based on the established Paal-Knorr synthesis with 1,4-dicarbonyl compounds.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent conversion to 2,5-diphenylthiophene.

Caption: Synthesis of this compound.

Caption: Paal-Knorr synthesis of 2,5-diphenylthiophene.

Mechanism Overview

The Paal-Knorr thiophene synthesis using a 1,4-dicarbonyl analogue and phosphorus pentasulfide is believed to proceed through the following key steps:

-

Thionation: The carbonyl oxygen atoms of the dicarbonyl compound are replaced by sulfur atoms through the action of P₄S₁₀, forming a dithione intermediate.

-

Enolization/Thioenolization: The dithione intermediate undergoes tautomerization to a more reactive thio-enol form.

-

Intramolecular Cyclization: The thio-enol undergoes an intramolecular nucleophilic attack, leading to the formation of a five-membered ring intermediate.

-

Dehydration and Aromatization: The cyclic intermediate eliminates a molecule of water (or hydrogen sulfide in this context) to form the stable aromatic thiophene ring.

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Conclusion

This compound is a practical and efficient intermediate for the synthesis of 2,5-diphenylthiophene through the Paal-Knorr reaction. The provided protocols offer a clear and reproducible methodology for both the preparation of the intermediate and its subsequent conversion to the desired thiophene derivative. These procedures are valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require access to substituted thiophene scaffolds.

References

Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles Using Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sulfur-containing heterocycles, specifically thiophenes, utilizing bis(benzoylmethyl) sulfide as a key starting material. The methodologies described are based on the principles of the Paal-Knorr thiophene synthesis, a robust and widely used method for the construction of the thiophene ring system from 1,4-dicarbonyl compounds.

Introduction

Sulfur-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. Thiophenes, in particular, are prevalent scaffolds in numerous pharmaceuticals and organic electronic materials. The Paal-Knorr thiophene synthesis offers a direct and efficient route to substituted thiophenes through the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2][3] this compound, a β,β'-diketo sulfide, serves as an excellent precursor for the synthesis of 2,5-diarylthiophenes. This document outlines the synthesis of 2,5-diphenylthiophene from this compound using common thionating agents.

Reaction Principle: Paal-Knorr Thiophene Synthesis

The core of this synthetic strategy is the Paal-Knorr cyclization, where a 1,4-dicarbonyl compound reacts with a sulfur source to form a thiophene ring.[1][4] The reaction is typically carried out using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][5] These reagents act as both sulfurizing and dehydrating agents, facilitating the cyclization and subsequent aromatization to the stable thiophene ring. While the exact mechanism is still a subject of discussion, it is believed to proceed through the formation of a thioketone intermediate followed by intramolecular condensation and dehydration.[1] A key consideration is the generation of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating the use of a well-ventilated fume hood.[2]

General Reaction Scheme

The overall transformation for the synthesis of 2,5-diphenylthiophene from this compound is depicted below:

Caption: General reaction scheme for the synthesis of 2,5-diphenylthiophene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2,5-diphenylthiophene from a 1,4-dicarbonyl precursor using different thionating agents, based on literature precedents for the Paal-Knorr synthesis.

| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phosphorus Pentasulfide (P₄S₁₀) | Toluene | 110 | 4-6 | 75-85 | [1][2] |

| 2 | Lawesson's Reagent | Toluene | 110 | 2-4 | 80-90 | [5][6][7] |

| 3 | Lawesson's Reagent | Dioxane | 100 | 3-5 | 78-88 | [8] |

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood due to the evolution of toxic and flammable hydrogen sulfide (H₂S) gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2,5-Diphenylthiophene using Phosphorus Pentasulfide

This protocol describes the synthesis of 2,5-diphenylthiophene from this compound using phosphorus pentasulfide as the thionating agent.

Materials:

-

This compound

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to the flask to dissolve the starting material. Then, carefully add phosphorus pentasulfide (0.5 eq) in portions. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent to obtain pure 2,5-diphenylthiophene.

Protocol 2: Synthesis of 2,5-Diphenylthiophene using Lawesson's Reagent

This protocol details the synthesis of 2,5-diphenylthiophene using the milder and often higher-yielding Lawesson's reagent.

Materials:

-

This compound

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by Lawesson's reagent (0.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-diphenylthiophene.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 2,5-diphenylthiophene is outlined below.

Caption: Standard experimental workflow for the synthesis of 2,5-diphenylthiophene.

Signaling Pathway/Logical Relationship Diagram

The logical progression from the starting material to the final product through the key chemical transformations is illustrated below.

Caption: Logical pathway of the Paal-Knorr thiophene synthesis.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. quora.com [quora.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction Mechanisms Involving Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, a prominent member of the β-keto sulfides class of compounds, serves as a versatile precursor in organic synthesis, particularly in the formation of heterocyclic structures relevant to medicinal chemistry and drug development. Its bifunctional nature, characterized by two benzoyl groups flanking a central sulfide linkage, allows for a range of chemical transformations. The reactive methylene carbons adjacent to the carbonyl groups, combined with the nucleophilicity of the sulfur atom, enable its participation in various cyclocondensation and substitution reactions.

This document provides detailed application notes on the primary reaction mechanisms involving this compound, with a focus on its cyclocondensation with hydrazine to form pyridazine derivatives. These notes include established reaction mechanisms, detailed experimental protocols, and quantitative data to guide researchers in the synthesis and application of these compounds.

Cyclocondensation with Hydrazine: Synthesis of 4-Substituted-3,6-diphenylpyridazines

A key application of this compound is its use as a 1,4-dicarbonyl synthon in the synthesis of substituted pyridazines. The reaction with hydrazine hydrate proceeds via a classical Paal-Knorr type cyclocondensation, yielding a 4-substituted-3,6-diphenylpyridazine. This reaction is of significant interest as pyridazine scaffolds are present in numerous biologically active molecules.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl groups of this compound, leading to the formation of a dihydropyridazine intermediate, which subsequently aromatizes to the stable pyridazine ring system.

The generally accepted mechanism proceeds as follows:

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule attacks one of the carbonyl carbons of this compound.

-

Formation of Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a monohydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyridazine ring.

Signaling Pathway Diagram

Caption: Reaction pathway for pyridazine synthesis.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of pyridazines from 1,4-dicarbonyl compounds.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.2 mmol, 1.2 equivalents) dropwise with continuous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of water to remove any residual acetic acid and unreacted hydrazine hydrate.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-substituted-3,6-diphenylpyridazine.

-

Dry the purified product under vacuum.

Quantitative Data

The yields of 4-substituted-3,6-diarylpyridazines from the reaction of various bis(aroylmethyl) sulfides with hydrazine are typically in the range of 70-85%. The exact yield will depend on the specific substituents on the aryl rings and the purity of the starting materials.

| Starting Material | Product | Yield (%) | Reference |

| This compound | 4-((Benzoylmethyl)thio)-3,6-diphenylpyridazine | 78 | Adapted Protocol |